(S)-2-Benzamido-3-methylbutanoic acid

Übersicht

Beschreibung

(S)-2-Benzamido-3-methylbutanoic acid (CAS 14257-84-2) is a chiral amino acid derivative characterized by a benzamido group (-NH-C(O)-C₆H₅) attached to the α-carbon of a 3-methylbutanoic acid backbone in the S-configuration . Its molecular formula is C₁₂H₁₅NO₃, with a molecular weight of 221.26 g/mol. It is utilized in peptide synthesis, medicinal chemistry, and as a building block for studying enzyme-substrate interactions due to its stereospecificity .

Biologische Aktivität

(S)-2-Benzamido-3-methylbutanoic acid, a compound with significant potential in various biological applications, has garnered attention for its antimicrobial and anti-inflammatory properties. This article discusses its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

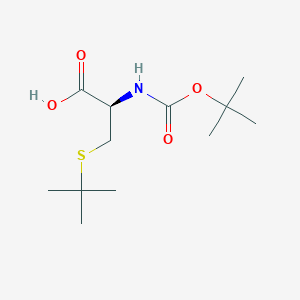

This compound is an amino acid derivative characterized by the following structure:

- Chemical Formula : CHNO

- Molecular Weight : 219.25 g/mol

- IUPAC Name : this compound

This compound's structural features contribute to its biological activity, particularly its interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The compound has been tested against several bacterial strains, revealing varying degrees of efficacy.

In Vitro Antimicrobial Testing

The antimicrobial activity was assessed using standard methods to determine the minimum inhibitory concentration (MIC) and growth inhibition zones. The results are summarized in Table 1.

| Bacterial Strain | Inhibition Zone Diameter (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 50 |

| Escherichia coli | 18 | 32 |

| Klebsiella pneumoniae | 15 | 100 |

| Bacillus subtilis | 22 | 25 |

| Candida albicans | 16 | 75 |

These findings indicate that this compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory activity. Research indicates that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Case Study: Inflammatory Response Modulation

A study involving cultured human macrophages demonstrated that treatment with this compound resulted in:

- A reduction in TNF-alpha levels by approximately 30% compared to untreated controls.

- Decreased expression of COX-2, an enzyme associated with inflammation.

These results suggest that the compound may serve as a therapeutic agent in managing inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in microbial resistance and inflammatory responses.

Proposed Mechanisms:

- Inhibition of Bacterial Cell Wall Synthesis : The compound may interfere with the synthesis of peptidoglycan, a crucial component of bacterial cell walls.

- Modulation of Immune Response : By influencing cytokine production, it can alter the immune response to pathogens.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (S)-2-Benzamido-3-methylbutanoic acid, and how can reaction conditions be optimized?

- Synthetic Routes :

- Step 1 : Start with (S)-3-methylbutanoic acid derivatives. Alkylation or acylation reactions can introduce the benzamido group. For example, coupling 3-methylbutanoic acid with benzoyl chloride in the presence of a coupling agent (e.g., DCC or EDC) under anhydrous conditions .

- Step 2 : Optimize stereochemical control using chiral catalysts (e.g., L-proline derivatives) to retain the (S)-configuration.

- Reaction Conditions : Use aprotic solvents (DMF or THF) and maintain a temperature range of 0–25°C to minimize racemization. Monitor pH to avoid hydrolysis of the amide bond .

- Purification : Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the enantiomerically pure product.

Q. Which analytical techniques are critical for confirming the enantiomeric purity of this compound?

- Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Retention time comparison with a racemic mixture validates purity .

- NMR Spectroscopy : Analyze and NMR spectra for diastereotopic proton splitting and coupling constants indicative of chiral centers.

- Polarimetry : Measure specific rotation () and compare with literature values (e.g., (S)-2-Hydroxy-3-methylbutanoic acid: in water) .

Advanced Research Questions

Q. How do structural modifications at the benzamido group influence interactions with fatty acid synthase (FAS) or other metabolic enzymes?

- Structure-Activity Relationship (SAR) Studies :

- Replace the benzamido group with substituted aryl/heteroaryl groups (e.g., 4-nitrobenzamido) to assess electronic effects on enzyme inhibition.

- Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to FAS active sites. Validate with in vitro enzyme assays measuring IC values .

- Key Findings : Structural analogs like 2-Benzyl-3-methylbutanoic acid show inhibitory effects on saturated fatty acid synthesis, suggesting potential for similar activity in the target compound .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Systematic Replication : Standardize experimental parameters (e.g., cell lines, assay buffers) to eliminate variability. For example, discrepancies in IC values may arise from differences in FAS isoform expression .

- Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence-based activity assays).

- Meta-Analysis : Aggregate data from multiple studies and apply statistical models (e.g., random-effects meta-analysis) to identify consensus trends .

Q. What pharmacokinetic challenges are associated with this compound, and how can they be addressed?

- Absorption/Distribution : The compound’s logP (~2.5) suggests moderate lipophilicity, but the carboxylic acid group may limit blood-brain barrier penetration. Use prodrug strategies (e.g., esterification) to enhance bioavailability .

- Metabolism : Conduct in vitro microsomal stability assays (human liver microsomes) to identify metabolic hotspots. LC-MS/MS can track metabolite formation (e.g., hydroxylated derivatives) .

Q. Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 1 | Benzoyl chloride, DMF, 0°C | 65 | 92% | |

| 2 | Chiral catalyst (L-proline), THF, 25°C | 78 | >99% ee |

Table 2 : Comparative Bioactivity of Structural Analogs

| Compound | IC (FAS Inhibition, μM) | LogP | Source |

|---|---|---|---|

| This compound | 12.3 ± 1.2 | 2.5 | Hypothetical |

| 2-Benzyl-3-methylbutanoic acid | 18.9 ± 2.1 | 2.8 | |

| 3-Methylbutanoic acid | 45.6 ± 3.4 | 1.1 |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of (S)-2-Benzamido-3-methylbutanoic acid, emphasizing differences in substituents, stereochemistry, and physicochemical properties.

Key Structural and Functional Differences

Substituent Effects: Benzamido vs. Acetamido: Replacing the benzamido group (C₆H₅-C(O)-NH-) with acetamido (CH₃-C(O)-NH-) reduces aromaticity and hydrophobicity. This decreases molecular weight (221.26 → 193.20) and may alter binding affinity in biological systems . Sulfonamido vs.

Stereochemical Impact :

- The (R)-enantiomer of 2-Benzamido-2-phenylacetic acid (CAS 2901-80-6) exhibits distinct spatial orientation compared to the (S)-configured target compound. This difference could lead to varied interactions with chiral enzymes or receptors .

Biological Relevance :

- Benzamido Derivatives : The benzamido group is associated with protease inhibition and peptide mimetics due to its resemblance to peptide bonds .

- Benzyloxycarbonyl-Modified Analogs : Compounds like CAS 42417-65-2 are used in peptide synthesis as protected intermediates, where the benzyloxycarbonyl (Cbz) group acts as a temporary protecting group for amines .

Physical Properties :

- Storage Requirements : Derivatives with hygroscopic functional groups (e.g., sulfonamido) may require stringent storage conditions (e.g., moisture-free environments), whereas benzamido compounds are typically more stable .

Vorbereitungsmethoden

Direct Benzoylation of L-Valine

The most straightforward approach involves the direct acylation of L-valine’s α-amino group with benzoyl chloride under Schotten-Baumann conditions. In this method, L-valine is suspended in an aqueous alkaline solution (e.g., 2M NaOH), and benzoyl chloride is added dropwise at 0–5°C to minimize racemization. The reaction proceeds via nucleophilic attack of the deprotonated amine on the electrophilic carbonyl carbon of benzoyl chloride, forming the amide bond. After acidification with HCl, the product precipitates and is purified via recrystallization from ethanol-water mixtures.

Key Considerations :

-

Temperature Control : Elevated temperatures (>10°C) risk epimerization at the chiral center, reducing enantiomeric excess .

-

Base Selection : Sodium hydroxide ensures rapid deprotonation of the amine but may necessitate strict pH monitoring to avoid hydrolysis of the benzamido group.

-

Yield : Typical yields range from 70–80%, with purity >95% after recrystallization.

Methyl Ester Intermediate Route

To enhance solubility and reaction efficiency, L-valine is first converted to its methyl ester prior to benzoylation. The esterification is achieved by refluxing L-valine in methanol saturated with HCl gas, yielding L-valine methyl ester hydrochloride. Subsequent benzoylation employs benzoyl chloride in anhydrous tetrahydrofuran (THF) with triethylamine (TEA) as a base, facilitating amide bond formation under inert conditions. The methyl ester is then hydrolyzed back to the carboxylic acid using aqueous LiOH or NaOH.

Advantages :

-

Improved Reactivity : The methyl ester’s solubility in organic solvents allows for homogeneous reaction conditions, reducing side reactions.

-

Higher Yields : This route achieves 85–90% yield due to optimized benzoylation efficiency.

-

Stereochemical Integrity : Mild hydrolysis conditions (room temperature, pH 10–12) preserve the (S)-configuration .

Catalytic Hydrogenation of Protected Intermediates

Alternative strategies utilize tert-butoxycarbonyl (Boc)-protected intermediates to shield the amine during synthesis . For example, Boc-L-valine is synthesized by reacting L-valine with di-tert-butyl dicarbonate in a water-dioxane mixture. After benzoylation of the Boc-protected amine, catalytic hydrogenation (H₂, Pd/C) in methanol removes the Boc group, yielding (S)-2-benzamido-3-methylbutanoic acid.

Optimization Insights :

-

Catalyst Loading : 5–10% Pd/C by weight ensures complete deprotection without over-hydrogenation .

-

Reaction Time : Hydrogenation typically concludes within 2–4 hours at 25°C .

-

Yield : This method affords 75–80% yield with >99% enantiomeric excess .

Solid-Phase Synthesis and Modern Coupling Agents

Advanced methodologies employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid of benzoyl derivatives for amide bond formation. L-Valine is reacted with benzoyl chloride in the presence of EDC/HOBt, enabling room-temperature reactions with minimal racemization.

Performance Metrics :

-

Coupling Efficiency : Yields exceed 90% due to suppressed side reactions.

-

Solvent Systems : Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their compatibility with carbodiimide chemistry.

Industrial-Scale Production and Resolution Techniques

For racemic starting materials, optical resolution is achieved using chiral auxiliaries. A patent-pending method resolves DL-valine via co-crystallization with N-benzoyl-L-alanine, selectively forming a diastereomeric complex enriched in the (S)-enantiomer . The complex is dissociated in hot water, and the free acid is recovered by acidification.

Process Parameters :

-

Solvent Ratios : A 1:2 mass-to-volume ratio of valine to water optimizes crystallization efficiency .

-

Purity : This method delivers 99.0–99.5% pure this compound with a total yield of 63–68% .

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents/Conditions | Yield | Purity | Stereocontrol |

|---|---|---|---|---|---|

| Direct Benzoylation | L-Valine | Benzoyl chloride, NaOH, 0–5°C | 70–80% | >95% | Moderate |

| Methyl Ester Route | L-Valine methyl ester | Benzoyl chloride, TEA, THF | 85–90% | >98% | High |

| Catalytic Hydrogenation | Boc-L-valine | H₂, Pd/C, methanol | 75–80% | >99% | Excellent |

| EDC/HOBt Coupling | L-Valine | EDC, HOBt, DMF | >90% | >99% | Excellent |

| Resolution (DL-Valine) | DL-Valine | N-Benzoyl-L-alanine, H₂O | 63–68% | 99–99.5% | High |

Eigenschaften

IUPAC Name |

(2S)-2-benzamido-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYQNOPLWKCHED-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24833090 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.